molecular formula C12H15NO2S B1273944 [(4-Tert-butylphenyl)sulfonyl]acetonitrile CAS No. 64445-04-1

[(4-Tert-butylphenyl)sulfonyl]acetonitrile

Cat. No.: B1273944
CAS No.: 64445-04-1
M. Wt: 237.32 g/mol
InChI Key: UKRHKLHRSIUATR-UHFFFAOYSA-N
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Description

[(4-Tert-butylphenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Tert-butylphenyl)sulfonyl]acetonitrile typically involves the reaction of 1-tert-butyl-4-iodobenzene with 3-buten-2-ol and 3-azido-2-methyl . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-tert-butyl-4-iodobenzene, 3-buten-2-ol, 3-azido-2-methyl.

    Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, with a catalyst to promote the reaction.

    Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and isolation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(4-Tert-butylphenyl)sulfonyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-Tert-butylphenyl)sulfonyl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Tert-butylphenyl)sulfonyl]acetonitrile involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

[(4-Tert-butylphenyl)sulfonyl]acetonitrile can be compared with other similar compounds, such as:

    4-tert-Butylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a nitrile group.

    4-tert-Butylphenyl sulfone: Contains a sulfone group instead of a nitrile group.

    4-tert-Butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: Contains a sulfonamide group and a pyridine moiety.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13/h4-7H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRHKLHRSIUATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394727
Record name SBB062386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64445-04-1
Record name SBB062386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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